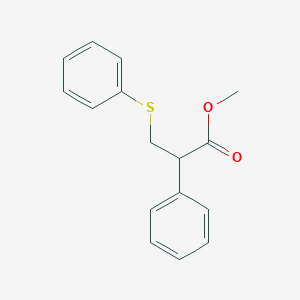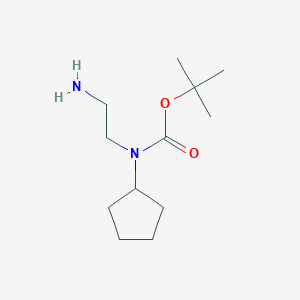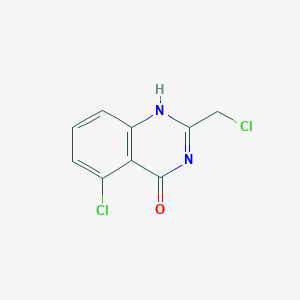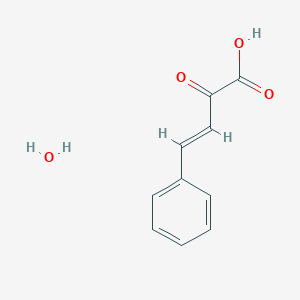
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-phenyl-3-(phenylsulfanyl)propanoate: is an organic compound belonging to the class of phenyl sulfides. It consists of a phenyl group attached to the second carbon of a propanoate chain, with a phenylsulfanyl group at the third carbon. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylacetic acid and phenylthiol.
Reaction Steps: The phenylthiol is first converted to its corresponding thiolate anion, which then reacts with phenylacetic acid in the presence of a base to form the desired product.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Safety Measures: Industrial production involves strict safety protocols to handle reactive intermediates and byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phenylsulfinic acid derivatives.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthio group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or halides are employed under various conditions.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid derivatives.
Reduction Products: Phenylthio derivatives.
Substitution Products: Various substituted phenylsulfanyl or phenylthio compounds.
科学研究应用
Chemistry: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has shown potential in biological studies, particularly in the development of new pharmaceuticals. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an anti-inflammatory or antioxidant agent. Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways.
相似化合物的比较
Methyl 2-phenyl-3-(phenylsulfinyl)propanoate: A closely related compound with a sulfinyl group instead of a sulfanyl group.
Methyl 2-phenyl-3-(phenylselenyl)propanoate: Contains a selenyl group, which imparts different chemical properties.
Uniqueness: Methyl 2-phenyl-3-(phenylsulfanyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
属性
IUPAC Name |
methyl 2-phenyl-3-phenylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-16(17)15(13-8-4-2-5-9-13)12-19-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFKQAGNLYJOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7882146.png)


![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882170.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
![methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882176.png)
![benzyl (2S)-2-[(4-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-2-yl)butyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7882195.png)
![N-{[4-(benzyloxy)phenyl]methyl}-N-[(3-fluorophenyl)methyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B7882202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)acetic acid](/img/structure/B7882210.png)
![4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid](/img/structure/B7882217.png)
![2-{[(4-{[4-(Benzyloxy)phenyl]methoxy}phenyl)methyl][(3-fluorophenyl)methyl]amino}acetic acid](/img/structure/B7882223.png)
![3-{[4-(Benzyloxy)phenyl]methanesulfonyl}-3-phenylpropanoic acid](/img/structure/B7882224.png)
